![molecular formula C9H9Br3N2O2 B2841532 甲基-3-溴咪唑并[1,2-A]吡啶-2-羧酸酯二氢溴化物 CAS No. 1609406-64-5](/img/structure/B2841532.png)

甲基-3-溴咪唑并[1,2-A]吡啶-2-羧酸酯二氢溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

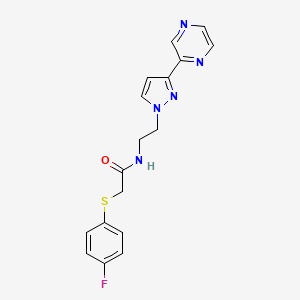

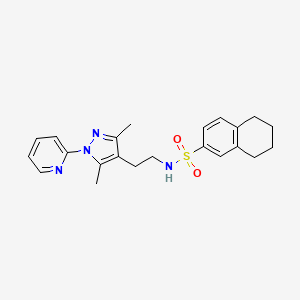

“Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide” is a chemical compound with the CAS Number: 1609406-64-5 . It has a molecular weight of 416.89 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide” are not detailed in the sources I found, compounds of similar structure have been involved in various reactions. For example, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 416.89 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.科学研究应用

杂环化合物的合成

3-溴咪唑并[1,2-A]吡啶-2-羧酸二氢溴化甲酯已被用于咪唑并[1,2-a]吡啶及相关化合物的合成中。这些杂环骨架通常因其在药物应用中的潜力而受到关注,因为它们具有多种生物活性。例如,在离子液体存在下,已以良好至极好的收率实现了3-氨基咪唑并[1,2-a]吡啶的合成,证明了该化合物在促进条件温和下的反应中的效用,并提供了一种可重复使用催化剂的环保替代方案(Shaabani、Soleimani 和 Maleki,2006)。

抗菌和抗肿瘤活性

另一个重要的研究领域涉及探索源自3-溴咪唑并[1,2-A]吡啶-2-羧酸二氢溴化甲酯的合成杂环化合物的抗菌和抗肿瘤特性。例如,由相关化合物合成的长链咪唑鎓和吡啶鎓基离子液体对各种革兰氏阴性菌和革兰氏阳性菌以及真菌表现出表面活性和抗菌活性。这些研究表明这些化合物在开发高效和选择性高的新型抗菌剂方面的潜力(Cornellas 等人,2011)。

催化和有机合成

对3-溴咪唑并[1,2-A]吡啶-2-羧酸二氢溴化甲酯应用的研究还延伸到催化和促进有机合成。例如,使用1-甲基咪唑鎓氢硫酸盐/氯三甲基硅烷作为催化体系已显示出合成3,4-二氢嘧啶-2(1H)-酮和氢喹唑啉-2,5-二酮的效率,突出了此类化合物在促进高效和环保合成路线中的作用(Kefayati、Asghari 和 Khanjanian,2012)。

作用机制

Target of Action

Compounds with a similar imidazo[1,2-a]pyridine core have been shown to exhibit anti-proliferative activity against certain bacteria .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions

Biochemical Pathways

Compounds with a similar imidazo[1,2-a]pyridine core have been associated with anti-proliferative activity, suggesting they may interact with pathways related to cell proliferation .

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine core have demonstrated anti-bacterial action against certain bacteria .

Action Environment

It is known that the compound is a solid at room temperature .

属性

IUPAC Name |

methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.2BrH/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7;;/h2-5H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEUOYSJCKPDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=CC=CC2=N1)Br.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(2-(1-(1H-benzo[d]imidazol-2-yl)ethylidene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B2841455.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)